molecular formula C5H7N3O2 B587277 6-Amino-3-methyluracil-d3 CAS No. 1246820-43-8

6-Amino-3-methyluracil-d3

Cat. No. B587277
CAS RN: 1246820-43-8
M. Wt: 144.148
InChI Key: JGAVPFNFAUWIJY-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-methyluracil-d3 is the labelled analogue of 6-Amino-5-nitroso-3-methyluracil, which may be an inhibitor of superoxide dismutase .


Synthesis Analysis

A convenient synthetic procedure has been developed to introduce different functional groups at position 3 of 6-amino-1-benzyl- or 6-amino-1-methyluracil based on N6 - [(dimethylamino)methylene] protection. This method allows for the smooth substitution at N -3 even when base-labile or heat sensitive halide reagents are employed .


Molecular Structure Analysis

The molecular structure of 6-Amino-3-methyluracil-d3 can be found in various databases such as PubChem and NIST Chemistry WebBook .


Chemical Reactions Analysis

The fecal metabolome provides a functional readout of microbial activity and can be used as an intermediate phenotype mediating host–microbiome interactions . The ratio of 5-acetylamino-6-amino-3-methyluracil and 1,3-dimethylurate was found to be associated with a locus on chromosome 8 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-3-methyluracil-d3 can be found in databases such as PubChem and ChemSpider . It has a molecular weight of 144.15 g/mol, a topological polar surface area of 75.4 Ų, and an exact mass of 144.072656712 g/mol .

Scientific Research Applications

Design and Synthesis of New Derivatives

6-Amino-3-methyluracil-d3 is used in the design and synthesis of new derivatives. The condensation of 6-amino-1,3-dimethyluracil with substituted benzaldehydes gives six Schiff base derivatives. These derivatives are then brought into cyclizations with sodium azide, anthranilic acid, and 2-sulfanylbenzoic acid to afford new dihydrotetrazoles, dihydroquinazolin-4-ones, and 1,3-benzothiazine-4-ones containing a 1,3-dimethyluracil fragment .

Antimicrobial Activities

The newly synthesized compounds based on 6-Amino-3-methyluracil-d3 have shown promising antimicrobial activities against some bacterial and fungal strains .

Antioxidant Activities

These compounds also exhibit antioxidant activities. In fact, the antioxidant activities of the Mannich bases were found to be comparable to that of the known antioxidant ionol .

Anticancer Activities

Uracil derivatives, including 6-Amino-3-methyluracil-d3, have a broad spectrum of pharmacological activities such as anticancer .

Anti-leukemia Activities

These compounds also show anti-leukemia activities .

Antiviral Activities

Uracil derivatives have antiviral activities against encephalitis viruses and enteroviruses .

Synthesis of Heteroaromatics

Uracils, including 6-Amino-3-methyluracil-d3, are adaptable reagents for the synthesis of heteroaromatics .

Catalyst in Chemical Reactions

6-Amino-3-methyluracil-d3 has been used as a catalyst in chemical reactions. An endeavour has been made towards the synthesis of uracil-based compounds in good to high yield catalyzed by nano-Ag at 70 °C upon reacting 6-amino-1,3-dimethyluracil and indole derivatives .

Future Directions

The fecal metabolome, which includes metabolites like 6-Amino-3-methyluracil-d3, provides a functional readout of microbial activity and can be used as an intermediate phenotype mediating host–microbiome interactions . This area of research is promising for understanding the complex metabolism of various compounds and their impact on human health .

Mechanism of Action

Target of Action

6-Amino-3-methyluracil-d3, a derivative of uracil, is primarily involved in the synthesis of various heterocyclic structures . It plays a significant role as an intermediate in the synthesis of purines, which constitute the basic nucleus of a number of medicinally active molecules .

Mode of Action

The compound interacts with its targets through a process known as aminomethylation . This process involves the reaction of 6-methyluracil with formaldehyde and secondary amines . The direction of the aminomethylation is significantly determined by the presence of a substituent at C-5 .

Biochemical Pathways

The biochemical pathways affected by 6-Amino-3-methyluracil-d3 are primarily related to the synthesis of various heterocyclic structures such as pyrido-, pyrrolo-, and pyrimido-pyrimidines . These structures play a crucial role in the metabolism and heredity mechanisms of living organisms .

Result of Action

The result of the action of 6-Amino-3-methyluracil-d3 is the formation of various heterocyclic structures . These structures have a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anticancer, anti-leukemia, antitumor, and antiviral activities .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 6-Amino-3-methyluracil-d3. For instance, the use of equimolar amounts of the reagents in refluxing ethanol led to the formation of 5-(tetrahydroisoquinolyl)uracils . Replacing ethanol by dioxane increased the yields, while the use of a two-fold excess of formaldehyde favored the formation of side products .

properties

IUPAC Name

6-amino-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAVPFNFAUWIJY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-methyluracil-d3

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